molecular formula C24H17N5 B044577 N(6)-((Chrysen-5-yl)methyl)adenine CAS No. 117606-16-3

N(6)-((Chrysen-5-yl)methyl)adenine

Cat. No. B044577
M. Wt: 375.4 g/mol
InChI Key: CTFRLNJWYCKBNP-UHFFFAOYSA-N
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Description

“N(6)-((Chrysen-5-yl)methyl)adenine” is a derivative of adenine, which is a purine base used in the formation of DNA and RNA. Adenine methylation is an epigenetic modification present in DNA (6mA) and RNA (m6A) that has a regulatory function in many cellular processes . This modification occurs through a reversible reaction that covalently binds a methyl group, usually at the N6 position of the purine ring .


Synthesis Analysis

The synthesis of N(6)-adenine derivatives involves complex biochemical reactions. For instance, N6-methyladenine significantly hinders DNA- and RNA-directed DNA synthesis . Systematic investigations of 5’-triphosphates of a variety of 5-substituted 2’-deoxyuridine analogs in primer extension have been performed .


Molecular Structure Analysis

The molecular structure of N(6)-adenine derivatives is characterized by the addition of a methyl group at the N6 position of the adenine molecule. This modification carries biophysical properties that affect the stability of nucleic acids as well as their binding affinity with other molecules .


Chemical Reactions Analysis

The chemical reactions involving N(6)-adenine derivatives are complex and involve various enzymes. For example, the dynamics of m6A incorporation into RNA are regulated by “writers” (i.e., methyltransferases) and “erasers” (i.e., demethyltransferases), and can directly affect processes such as nuclear RNA export, splicing, and RNA stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of N(6)-adenine derivatives are influenced by the addition of the methyl group. This modification carries biophysical properties that affect the stability of nucleic acids as well as their binding affinity with other molecules .

Future Directions

The future directions of research on N(6)-adenine derivatives are vast. Recent advances have shown that 6mA in plant genomes is related to development and stress response . Moreover, the role of N6-methyladenine methylation in glioma has been explored, providing insights into its potential as a therapeutic target .

properties

IUPAC Name

N-(chrysen-5-ylmethyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFRLNJWYCKBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151836
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(6)-((Chrysen-5-yl)methyl)adenine

CAS RN

117606-16-3
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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